Norcapsaicin - 61229-08-1

Norcapsaicin

Catalog Number: EVT-3198256
CAS Number: 61229-08-1
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Norcapsaicin belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Norcapsaicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, norcapsaicin is primarily located in the membrane (predicted from logP). Outside of the human body, norcapsaicin can be found in a number of food items such as orange bell pepper, herbs and spices, red bell pepper, and italian sweet red pepper. This makes norcapsaicin a potential biomarker for the consumption of these food products.
Source

Norcapsaicin is predominantly sourced from the Capsicum genus, particularly in species like Capsicum annuum and Capsicum frutescens. It can also be synthesized in laboratories through various chemical methods involving capsaicin or its analogues.

Classification

Norcapsaicin belongs to the class of alkaloids and phenolic compounds. It is structurally related to other capsaicinoids, such as capsaicin and dihydrocapsaicin, which share similar properties but differ in their chemical structure and biological effects.

Synthesis Analysis

Methods

The synthesis of norcapsaicin can be achieved through several methods:

  1. Chemical Synthesis: This involves the reaction of vanillylamine with various acylating agents to produce norcapsaicin. The process typically includes steps such as amidation and demethylation.
  2. Enzymatic Synthesis: Utilizing lipases for catalyzing reactions between vanillylamine and fatty acid derivatives has been shown to yield norcapsaicin with varying degrees of efficiency (40-59% yields) depending on the substrate used .

Technical Details

The chemical synthesis often requires specific conditions such as temperature control and the use of solvents like diethyl ether or dimethylformamide. The purification steps may include column chromatography followed by recrystallization to achieve high purity levels .

Molecular Structure Analysis

Data

  • Molecular Weight: 303.42 g/mol
  • Melting Point: Typically ranges around 80-82°C depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis

Norcapsaicin undergoes various chemical reactions, primarily involving:

  1. Hydrolysis: In aqueous environments, norcapsaicin can hydrolyze into its constituent parts.
  2. Oxidation: The phenolic group can be oxidized, leading to different derivatives which may have altered biological activities.

Technical Details

Reactions are often monitored using high-performance liquid chromatography (HPLC), which allows for precise quantification and identification of norcapsaicin among other capsaicinoids .

Mechanism of Action

Norcapsaicin acts primarily through its interaction with the TRPV1 receptor:

  1. Activation: Upon binding to TRPV1, it induces a conformational change that leads to an influx of calcium ions into the cell.
  2. Pain Modulation: This action results in the sensation of heat and pain, which is beneficial in therapeutic contexts for pain relief.

Data

Studies have shown that norcapsaicin has a lower pungency compared to capsaicin but retains significant activity at TRPV1 receptors, making it a subject of interest for developing analgesic drugs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid or solid depending on its form.
  • Odor: Characteristic pungent smell associated with chili peppers.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and extreme pH levels.
  • Reactivity: Can react with oxidizing agents leading to degradation products.

Relevant analyses often include spectrophotometric methods for quantification and characterization .

Applications

Norcapsaicin has several scientific uses:

  1. Pharmaceuticals: Investigated for its analgesic properties in treating chronic pain conditions.
  2. Food Industry: Used as a flavoring agent due to its pungency; it enhances the sensory profile of food products.
  3. Cosmetics: Incorporated into topical formulations aimed at pain relief or skin care due to its anti-inflammatory effects.

Research continues into optimizing its synthesis and exploring additional therapeutic applications, particularly in pain management and anti-inflammatory treatments .

Properties

CAS Number

61229-08-1

Product Name

Norcapsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloct-5-enamide

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C17H25NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h5,7,9-11,13,19H,4,6,8,12H2,1-3H3,(H,18,20)/b7-5+

InChI Key

UTNZMGHHFHHIAY-FNORWQNLSA-N

SMILES

CC(C)C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC

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